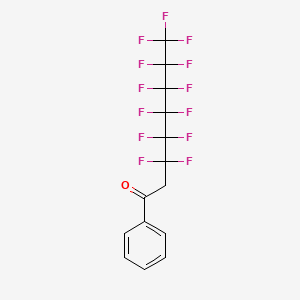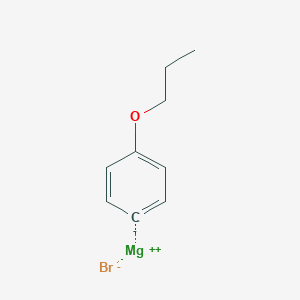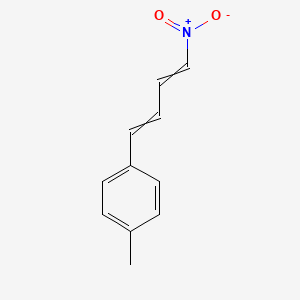
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene is an organic compound that belongs to the class of conjugated dienes These compounds are characterized by the presence of two double bonds separated by a single bond, which allows for delocalization of electrons
準備方法
The synthesis of 1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene can be achieved through several methods. One common approach involves the intermolecular Heck reaction of olefins and β-bromostyrenes, promoted by a μ-OMs palladium–dimer complex . This method has been shown to produce the desired product with good yield (up to 82%) and excellent chemical selectivity . The reaction typically takes place in toluene at 80°C with Pd(OAc)2 as the catalyst and K2CO3 as the base .
化学反応の分析
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the methyl group.
Common reagents used in these reactions include halogens (e.g., bromine), hydrogen halides (e.g., HCl), and reducing agents (e.g., hydrogen gas with a palladium catalyst). Major products formed from these reactions include halogenated derivatives and reduced amines.
科学的研究の応用
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
作用機序
The mechanism by which 1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene exerts its effects involves its ability to participate in electrophilic addition reactions. The conjugated diene system allows for the formation of stable carbocation intermediates, which can then undergo further reactions to form various products . The nitro group also plays a role in the compound’s reactivity, influencing the electron density of the molecule and its interactions with other chemical species.
類似化合物との比較
1-Methyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene can be compared to other conjugated dienes, such as 1,3-butadiene and 1,4-diphenylbuta-1,3-diene . While these compounds share similar structural features, this compound is unique due to the presence of the nitro group and the methyl group, which confer distinct chemical properties and reactivity. Other similar compounds include:
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
1,4-Diphenylbuta-1,3-diene: A more complex diene with applications in organic synthesis and materials science.
特性
CAS番号 |
194475-60-0 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
1-methyl-4-(4-nitrobuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C11H11NO2/c1-10-5-7-11(8-6-10)4-2-3-9-12(13)14/h2-9H,1H3 |
InChIキー |
QCSHQUWFVBRGBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


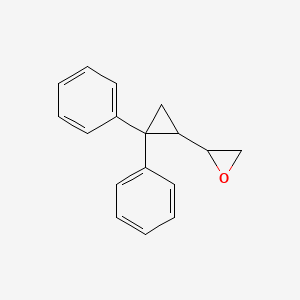

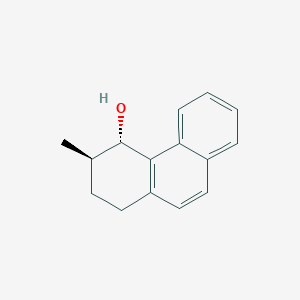
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)


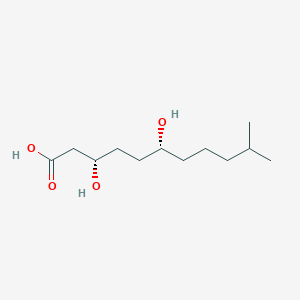
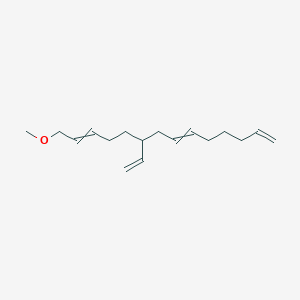
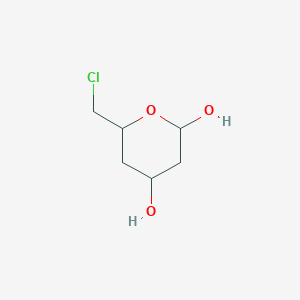
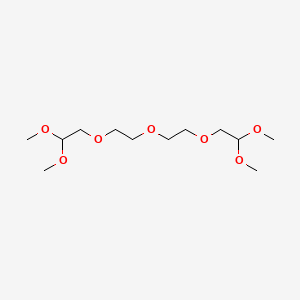
![3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}](/img/structure/B12566194.png)
